



# Application Notes and Protocols for Long-term Tildacerfont Administration in Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Tildacerfont |           |
| Cat. No.:            | B1682374     | Get Quote |

#### Introduction

**Tildacerfont** (also known as SPR001) is an investigational, oral, nonsteroidal, second-generation corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2] It is being developed for the treatment of classic congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency (21OHD).[3][4] CAH is a genetic disorder that impairs cortisol production, leading to excessive adrenocorticotropic hormone (ACTH) secretion and consequent overproduction of adrenal androgens.[5][6] Standard treatment involves lifelong supraphysiologic doses of glucocorticoids (GCs) to suppress ACTH, which can lead to significant long-term side effects.[1] **Tildacerfont** offers a potential alternative by directly targeting the CRF1 receptor in the pituitary to reduce ACTH secretion, thereby aiming to control androgen excess and potentially allowing for a reduction in GC dosage.[1][7]

These application notes provide a summary of the administration protocols, key quantitative data from clinical studies, and methodologies for researchers investigating the long-term effects of **tildacerfont**.

#### Mechanism of Action

In CAH, the deficiency in cortisol production disrupts the negative feedback loop of the hypothalamic-pituitary-adrenal (HPA) axis.[5] This results in increased secretion of corticotropin-releasing factor (CRF) from the hypothalamus, which stimulates the pituitary gland to produce excess ACTH.[3] **Tildacerfont** acts by selectively binding to and blocking CRF1 receptors on the corticotroph cells of the pituitary gland.[1][5] This antagonism inhibits the



stimulatory effect of CRF, leading to a reduction in ACTH secretion.[5] The decrease in ACTH subsequently reduces the overstimulation of the adrenal cortex, leading to lower production of adrenal androgens like androstenedione (A4) and their precursors, such as 17-hydroxyprogesterone (17-OHP).[1][3]



Click to download full resolution via product page

**Tildacerfont**'s mechanism of action on the HPA axis in CAH.

# **Quantitative Data from Clinical Research**



The following tables summarize data from key Phase 2 clinical trials investigating **tildacerfont** in adults with classic CAH.

Table 1: Summary of Key Phase 2 Clinical Trials of Tildacerfont



| Study ID                              | Phase | Study<br>Design                                             | Patient<br>Populatio<br>n                      | Dosing<br>Regimen<br>s                                        | Duration                                                        | Key<br>Objective<br>s                                                     |
|---------------------------------------|-------|-------------------------------------------------------------|------------------------------------------------|---------------------------------------------------------------|-----------------------------------------------------------------|---------------------------------------------------------------------------|
| SPR001-<br>201<br>(Study 1)<br>[3][4] | 2a    | Open-<br>label,<br>dose-<br>escalatio<br>n                  | Adults<br>with<br>210HD                        | 200 mg,<br>600 mg,<br>1000 mg<br>QD; 100<br>mg, 200<br>mg BID | 2 weeks<br>per dose                                             | Evaluate safety, efficacy, and pharmaco kinetics.                         |
| SPR001-<br>202 (Study<br>2)[3][4]     | 2     | Open-label                                                  | Adults with 210HD                              | 400 mg QD                                                     | 12 weeks                                                        | Evaluate safety and efficacy of a fixed dose.                             |
| CAHmelia-<br>203                      | 2b    | Placebo-<br>controlled                                      | Adults with poor disease control (elevated A4) | Dose-<br>ranging                                              | 12 weeks                                                        | Assess dose response on A4 reduction. (Failed to meet primary endpoint)   |
| CAHmelia-<br>204[8][9]                | 2b    | Randomize<br>d, double-<br>blind,<br>placebo-<br>controlled | Adults with good disease control               | 200 mg QD                                                     | 24 weeks<br>(followed<br>by 52-week<br>open-label<br>extension) | Evaluate the ability to reduce GC dose. (Failed to meet primary endpoint) |

| CAHptain-205[10] | 2 | Open-label | Children (2-17 years) with CAH | Weight-adjusted doses | 12 weeks | Characterize safety, pharmacokinetics, and efficacy. |



Table 2: Efficacy of **Tildacerfont** in Phase 2 Trials (Patients with Poor Disease Control at Baseline)

| Study ID                       | Parameter | Mean Reduction from Baseline | Normalization<br>Achieved |
|--------------------------------|-----------|------------------------------|---------------------------|
| SPR001-201 (Study 1)[3][4]     | АСТН      | -28.4% to -59.4%             | N/A                       |
|                                | 17-OHP    | +0.3% to -38.3%              | N/A                       |
|                                | A4        | -18.1% to -24.2%             | N/A                       |
| SPR001-202 (Study 2)[3][6][11] | ACTH      | ~80% to 84% (max)            | 60% of patients           |
|                                | 17-OHP    | ~80% to 82% (max)            | N/A                       |

| | A4 | ~79% (max) | 40% of patients |

Table 3: Safety and Tolerability of **Tildacerfont** 

| Adverse Events (AEs)              | Frequency (Pooled Data from Studies 201 & 202)[3] [4][7] | Severity                |
|-----------------------------------|----------------------------------------------------------|-------------------------|
| Any AE                            | 53.6% of patients                                        | Mostly mild to moderate |
| Headache                          | 7.1%                                                     | Mild to moderate        |
| Upper Respiratory Tract Infection | 7.1%                                                     | Mild to moderate        |

| Serious AEs (Treatment-Related) | None reported | N/A |

# **Experimental Protocols**

The following is a generalized protocol for a long-term clinical study of **tildacerfont**, based on the designs of the CAHmelia trials.[8][10]



### 1. Study Objective:

- Primary: To evaluate the efficacy of long-term tildacerfont administration in reducing supraphysiologic GC doses while maintaining control of adrenal androgens (e.g., A4).
- Secondary: To assess the long-term safety and tolerability of tildacerfont, and to monitor changes in key biomarkers (ACTH, 17-OHP) and clinical outcomes.

### 2. Subject Selection:

- Inclusion Criteria:
  - Adults (or pediatrics for specific cohorts) with a confirmed diagnosis of classic CAH due to 21-hydroxylase deficiency.
  - On a stable supraphysiologic dose of GCs for at least 30 days prior to baseline.
  - For GC reduction studies, subjects should have good disease control at baseline (A4  $\leq$  2x upper limit of normal).[3]
  - For androgen reduction studies, subjects should have poor disease control (A4 > 2x upper limit of normal).[3]
- Exclusion Criteria:
  - Concomitant use of medications known to interact with tildacerfont or confound results (e.g., dexamethasone, aromatase inhibitors).[3][8]
  - History of adrenal crisis within a specified period before the study.
  - Significant hepatic or renal impairment.
- 3. Study Design:
- A multi-center, randomized, double-blind, placebo-controlled period followed by an openlabel extension.



- Phase 1 (Blinded): 24 weeks. Subjects randomized to receive either oral tildacerfont (e.g., 200 mg QD) or a matching placebo.
- Phase 2 (Open-Label Extension): Up to 240 weeks.[8][12] All subjects receive open-label tildacerfont.
- 4. Administration and Dosing:
- Drug Formulation: Oral tablet.[12]
- · Administration: Taken once daily (QD).
- Glucocorticoid Management:
  - During the blinded phase, GC doses are tapered according to a pre-defined algorithm if A4 levels remain controlled.
  - During the open-label phase, GC dose reduction continues to the lowest possible physiologic level while maintaining androgen control.
  - Patients must be educated on stress dosing of GCs to prevent adrenal crisis.
- 5. Assessments and Monitoring:
- Screening Visit: Confirm eligibility, obtain informed consent, and perform baseline assessments.
- Baseline (Day 1): Collect samples for hormone analysis (ACTH, 17-OHP, A4) at approximately 8:00 a.m. before the morning GC dose.[3]
- Treatment Visits: Occur at regular intervals (e.g., Weeks 2, 4, 8, 12, 24, and then every 12-24 weeks).
  - Efficacy: Morning blood draws for hormone biomarkers. Salivary hormone measurements may also be used as a non-invasive alternative.[11]
  - Safety: Monitor for adverse events (AEs), vital signs, ECGs, and standard clinical laboratory values (hematology, chemistry).[3]



 Other: For male patients, testicular ultrasounds to assess testicular adrenal rest tumors (TARTs).[3]





Click to download full resolution via product page

A generalized workflow for a long-term **tildacerfont** clinical trial.

#### Conclusion

**Tildacerfont** has been investigated as a targeted therapy for CAH, demonstrating an ability to reduce key hormones like ACTH and A4 in short-term studies, particularly in patients with poor baseline disease control.[3][6] Long-term administration protocols have focused on its potential to enable the reduction of chronic supraphysiologic glucocorticoid therapy, a primary goal in managing CAH.[1][8] However, later-stage trials (CAHmelia-203 and -204) did not meet their primary endpoints, highlighting challenges that may include patient compliance or the need for different dosing strategies.[9] Despite these setbacks, the data from Phase 2 studies provide valuable protocols for the administration and monitoring of CRF1 receptor antagonists in a research setting. Future research may explore higher or more frequent dosing to achieve desired efficacy in long-term CAH management.[9]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. endocrinenews.endocrine.org [endocrinenews.endocrine.org]
- 2. Tildacerfont Spruce Biosciences AdisInsight [adisinsight.springer.com]
- 3. Tildacerfont in Adults With Classic Congenital Adrenal Hyperplasia: Results from Two Phase 2 Studies PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tildacerfont in Adults With Classic Congenital Adrenal Hyperplasia: Results from Two Phase 2 Studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Tildacerfont for the Treatment of Patients With Classic Congenital Adrenal Hyperplasia: Results From a 12-Week Phase 2 Clinical Trial in Adults With Classic CAH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]



- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. Spruce Biosciences Announces Topline Results from CAHmelia-203 in Adult Classic CAH and CAHptain-205 in Pediatric Classic CAH | Spruce Biosciences [investors.sprucebio.com]
- 11. investors.sprucebio.com [investors.sprucebio.com]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- To cite this document: BenchChem. [Application Notes and Protocols for Long-term Tildacerfont Administration in Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682374#long-term-tildacerfont-administration-protocols-in-research]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com